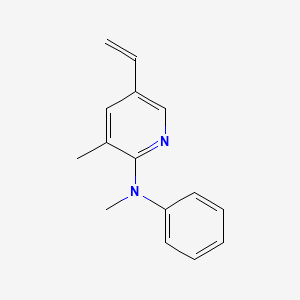
N,3-Dimethyl-N-phenyl-5-vinylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-ジメチル-N-フェニル-5-ビニルピリジン-2-アミンは、分子式がC15H16N2、分子量が224.3 g/molの有機化合物です 。この化合物は、ピリジン環にビニル基が結合した独特の構造を持つことで知られており、様々な科学研究分野で注目されています。
準備方法
合成経路と反応条件
N,3-ジメチル-N-フェニル-5-ビニルピリジン-2-アミンの合成は、一般的に、特定の条件下で2-クロロ-5-ビニルピリジンとN-メチル-N-フェニルアミンを反応させることで行われます。 この反応は通常、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド (DMF) などの溶媒中で高温で行われます 。
工業生産方法
この化合物の工業生産方法は、広く文書化されていません。一般的なアプローチとしては、ラボでの合成プロセスをスケールアップし、反応条件を最適化して収率と純度を高める必要があります。これには、連続フロー反応器の使用や、クロマトグラフィーなどの高度な精製技術が含まれる場合があります。
化学反応の分析
反応の種類
N,3-ジメチル-N-フェニル-5-ビニルピリジン-2-アミンは、次のものを含む様々な種類の化学反応を起こす可能性があります。
酸化: ビニル基は酸化されて対応するアルデヒドまたはカルボン酸を生成する可能性があります。
還元: ピリジン環は還元されてピペリジン誘導体を生成する可能性があります。
置換: この化合物は、特にフェニル環で求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化アルミニウムリチウム (LiAlH4) または水素ガス (H2) などの還元剤が、パラジウム担持炭素 (Pd/C) などの触媒の存在下で使用されます。
置換: 求電子置換反応には、塩化アルミニウム (AlCl3) や塩化鉄 (III) (FeCl3) などの触媒が必要となることが多いです。
生成される主な生成物
酸化: アルデヒドまたはカルボン酸。
還元: ピペリジン誘導体。
置換: 様々な置換フェニル誘導体。
科学的研究の応用
N,3-ジメチル-N-フェニル-5-ビニルピリジン-2-アミンは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 特に新しい治療薬の設計において、創薬における潜在的な用途について探求されています。
産業: 特殊化学品や材料の生産に使用されています.
作用機序
N,3-ジメチル-N-フェニル-5-ビニルピリジン-2-アミンの作用機序は、十分に解明されていません。その効果は、酵素や受容体などの特定の分子標的との相互作用を介して起こると考えられ、細胞経路の改変につながります。作用に関与する正確な分子標的と経路を解明するためには、さらなる研究が必要です。
類似の化合物との比較
類似の化合物
N-メチル-N-フェニル-2-ピリジンアミン: ビニル基がないため、特定の化学反応では反応性が低くなります。
3-メチル-N-フェニル-5-ビニルピリジン-2-アミン: 構造は似ていますが、メチル基が異なる位置にあり、化学的性質に影響を与えます。
独自性
N,3-ジメチル-N-フェニル-5-ビニルピリジン-2-アミンは、ピリジン環にビニル基とジメチルアミノ基の両方が結合しているため、ユニークです。 この官能基の組み合わせは、独特の化学反応性と潜在的な生物活性を付与し、研究や産業用途に役立つ化合物となっています .
類似化合物との比較
Similar Compounds
N-Methyl-N-phenyl-2-pyridinamine: Lacks the vinyl group, making it less reactive in certain chemical reactions.
3-Methyl-N-phenyl-5-vinylpyridin-2-amine: Similar structure but with a methyl group at a different position, affecting its chemical properties.
Uniqueness
N,3-Dimethyl-N-phenyl-5-vinylpyridin-2-amine is unique due to the presence of both a vinyl group and a dimethylamino group attached to the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C15H16N2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
5-ethenyl-N,3-dimethyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C15H16N2/c1-4-13-10-12(2)15(16-11-13)17(3)14-8-6-5-7-9-14/h4-11H,1H2,2-3H3 |
InChIキー |
GGSAKARHTKDERE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


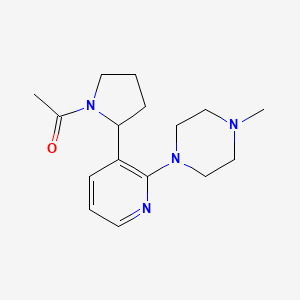
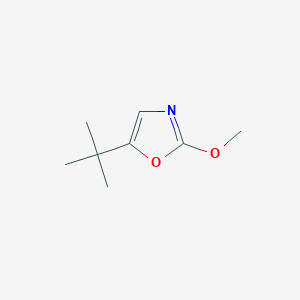
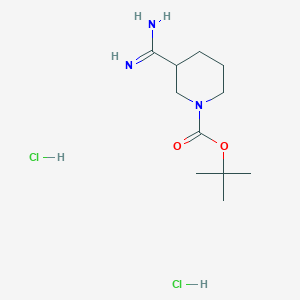
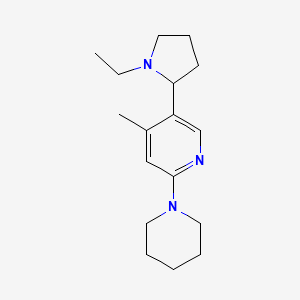

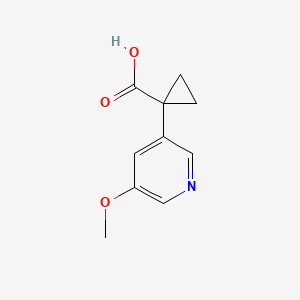
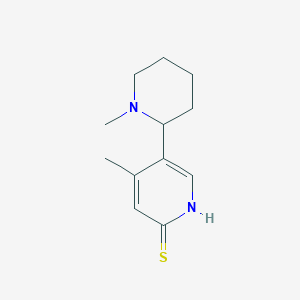
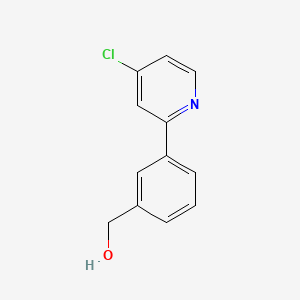
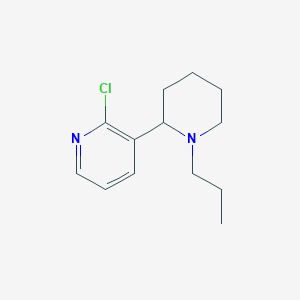
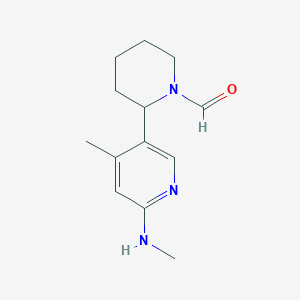
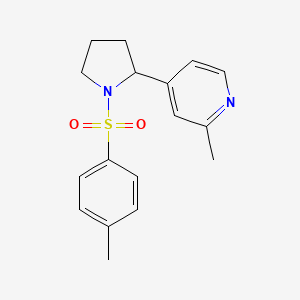
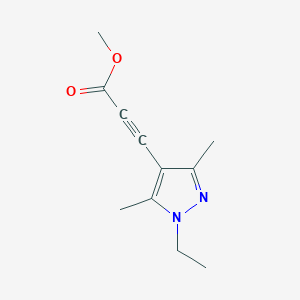
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)
